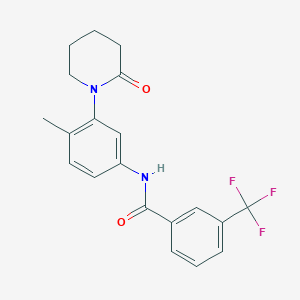

![molecular formula C24H28F2N2O2S B2364882 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one CAS No. 1704530-19-7](/img/structure/B2364882.png)

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

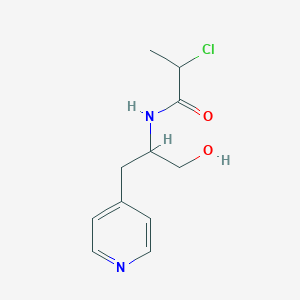

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a useful research compound. Its molecular formula is C24H28F2N2O2S and its molecular weight is 446.56. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticonvulsant Evaluation

- Novel derivatives of this compound have been synthesized and tested for anticonvulsant activity, showing effectiveness against seizure models like maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) (Çalış, Septioğlu & Aytemir, 2011).

Applications in Material Science and Pharmaceuticals

- Substituted thiophenes, a core component of this compound, exhibit a wide range of biological activities and have diverse applications in material science, including use in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

NMDA Receptor Antagonism

- Certain analogues of this compound have been explored for their high affinity for NMDA receptor subunits, providing insights into receptor orientation and potential applications in studying glutamate toxicity in neurons (Butler et al., 1998).

Antimicrobial Activity

- Some novel derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing potential in combating various microbial infections (Nagamani et al., 2018).

Synthesis of Bioactive Molecules

- The pharmacophoric groups present in this compound are used in synthesizing new biologically active molecules, indicating its versatility in drug development (Holla et al., 2003).

Electrophilic Fluorination

- This compound has been involved in studies related to electrophilic fluorination, contributing to the development of new fluorinating agents (Banks et al., 1997).

Sigma Binding Site Affinity

- Derivatives of this compound have shown high affinity for sigma binding sites, with potential implications in neurological research (Perregaard et al., 1995).

Fluoroionophore Development

- Research involving derivatives of this compound has led to the development of fluoroionophores, which are useful in metal chelation and cellular metal staining (Hong et al., 2012).

Nematic Polyurethanes

- Studies have explored the synthesis of nematic polyurethanes using derivatives of this compound, contributing to advancements in polymer chemistry (Kricheldorf & Awe, 1989).

Electrochromic Properties

- The copolymerization of this compound's derivatives has been researched for enhancing electrochromic properties, showing potential in electronic device applications (Türkarslan et al., 2007).

Oligoribonucleotide Synthesis

- It has been used in the synthesis of oligoribonucleotides with selective 2'-O-methylation, important for RNA biochemistry studies (Beijer et al., 1990).

Propriétés

IUPAC Name |

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2N2O2S/c25-18-5-7-21(8-6-18)31-17-24(29)28-13-9-19(10-14-28)27-15-11-20(12-16-27)30-23-4-2-1-3-22(23)26/h1-8,19-20H,9-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYZFSMLEMODEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CSC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

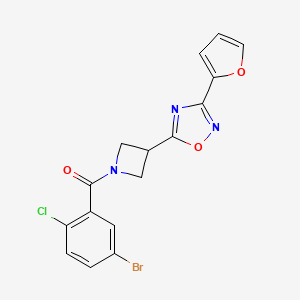

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)

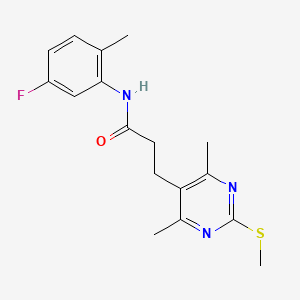

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)

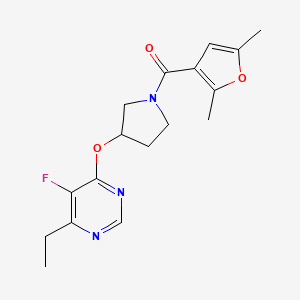

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)

![17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2364804.png)

![1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2364806.png)

![5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364815.png)